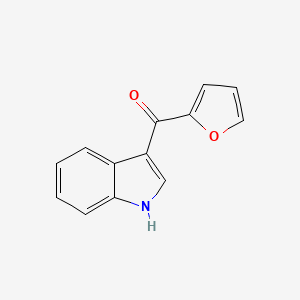

furan-2-yl(1H-indol-3-yl)methanone

Description

Structure

3D Structure

Properties

IUPAC Name |

furan-2-yl(1H-indol-3-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO2/c15-13(12-6-3-7-16-12)10-8-14-11-5-2-1-4-9(10)11/h1-8,14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGNXEAXRPSISJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C(=O)C3=CC=CO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50359318 | |

| Record name | furan-2-yl(1H-indol-3-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50359318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

169772-66-1 | |

| Record name | furan-2-yl(1H-indol-3-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50359318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of Furan-2-yl(1H-indol-3-yl)methanone

For Researchers, Scientists, and Drug Development Professionals

This technical whitepaper provides a comprehensive overview of the synthesis and characterization of the heterocyclic ketone, furan-2-yl(1H-indol-3-yl)methanone. This document details a probable synthetic pathway, outlines the necessary experimental protocols, and presents the expected analytical data for the thorough characterization of this compound.

Introduction

This compound, also known as 3-(2-furoyl)-1H-indole, is a molecule of interest in medicinal chemistry and drug discovery due to the prevalence of both the indole and furan moieties in numerous biologically active compounds. The indole nucleus is a privileged scaffold, forming the core of many natural products and pharmaceuticals. Similarly, the furan ring is a versatile heterocyclic component present in a wide array of bioactive molecules. The combination of these two ring systems through a carbonyl linker creates a unique chemical entity with potential for diverse pharmacological applications. This guide serves as a technical resource for the synthesis and rigorous characterization of this target compound.

Synthetic Pathway

The most direct and widely applicable method for the synthesis of this compound is the Friedel-Crafts acylation of indole with 2-furoyl chloride. This electrophilic aromatic substitution reaction targets the electron-rich C3 position of the indole ring. To facilitate this reaction under mild conditions and avoid potential side reactions or degradation of the indole nucleus, a suitable Lewis acid catalyst is employed. A general method for the 3-acylation of indoles using dialkylaluminum chlorides has been reported and is adaptable for this synthesis.[1]

Experimental Protocols

The following protocols are based on established methods for the Friedel-Crafts acylation of indoles and should be adapted and optimized as necessary.[1]

Synthesis of this compound

Materials:

-

Indole

-

2-Furoyl chloride

-

Diethylaluminum chloride (Et₂AlCl) solution in hexanes

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for chromatography

Procedure:

-

To a solution of indole (1.0 equivalent) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add a solution of diethylaluminum chloride (1.1 equivalents) in hexanes dropwise.

-

Stir the resulting mixture at 0 °C for 30 minutes.

-

Add a solution of 2-furoyl chloride (1.1 equivalents) in anhydrous dichloromethane dropwise to the reaction mixture at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution at 0 °C.

-

Extract the aqueous layer with dichloromethane (3 x volume).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a solid.

Characterization Methods

-

Melting Point: Determined using a standard melting point apparatus.

-

¹H and ¹³C NMR Spectroscopy: Spectra are recorded on a 400 or 500 MHz NMR spectrometer using deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) as the solvent and tetramethylsilane (TMS) as an internal standard.

-

Infrared (IR) Spectroscopy: Spectrum is recorded on an FT-IR spectrometer using KBr pellets or as a thin film.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is performed using an ESI-TOF or a similar instrument to determine the exact mass.

Characterization Data

Table 1: Physical and Molecular Properties

| Property | Expected Value |

| Molecular Formula | C₁₃H₉NO₂ |

| Molecular Weight | 211.22 g/mol |

| Appearance | Off-white to yellow solid |

| Melting Point | To be determined experimentally |

Table 2: Expected ¹H NMR Spectroscopic Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~12.0 | br s | - | Indole N-H |

| ~8.3 | d | ~8.0 | Indole H-4 |

| ~8.2 | d | ~3.0 | Indole H-2 |

| ~7.8 | dd | ~1.5, 0.8 | Furan H-5' |

| ~7.5 | d | ~8.0 | Indole H-7 |

| ~7.3 | d | ~3.5 | Furan H-3' |

| ~7.2 | m | - | Indole H-5, H-6 |

| ~6.7 | dd | ~3.5, 1.5 | Furan H-4' |

Table 3: Expected ¹³C NMR Spectroscopic Data (100 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~180 | C=O |

| ~152 | Furan C-2' |

| ~147 | Furan C-5' |

| ~137 | Indole C-7a |

| ~135 | Indole C-2 |

| ~126 | Indole C-3a |

| ~123 | Indole C-6 |

| ~122 | Indole C-4 |

| ~121 | Indole C-5 |

| ~119 | Furan C-3' |

| ~115 | Indole C-3 |

| ~112 | Furan C-4' |

| ~112 | Indole C-7 |

Table 4: Expected IR and Mass Spectrometry Data

| Technique | Expected Data |

| IR (KBr, cm⁻¹) | ~3300-3100 (N-H stretch), ~1630 (C=O stretch), ~1580, 1450 (Aromatic C=C) |

| HRMS (ESI-TOF) | m/z calculated for [M+H]⁺: 212.0706; found: to be determined experimentally |

Conclusion

This technical guide provides a robust framework for the synthesis and characterization of this compound. The proposed Friedel-Crafts acylation offers a reliable and efficient route to this target molecule. The detailed experimental protocols and expected characterization data will aid researchers in the successful preparation and verification of this compound, facilitating its further investigation in various fields of chemical and pharmaceutical sciences. It is recommended that all synthesized compounds be rigorously purified and characterized using the analytical techniques outlined herein to confirm their identity and purity.

References

Unveiling the Biological Potential of Furan-2-yl(1H-indol-3-yl)methanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The furan and indole scaffolds are prominent heterocyclic moieties that form the backbone of numerous biologically active compounds, both natural and synthetic. The fusion of these two pharmacophores in the form of furan-2-yl(1H-indol-3-yl)methanone presents a molecule of significant interest for therapeutic applications. This technical guide provides a comprehensive overview of the synthesis, and putative biological activities of this compound, drawing upon data from structurally related compounds to infer its potential as an anticancer, antimicrobial, and anti-inflammatory agent. This document also details relevant experimental protocols and visualizes key signaling pathways likely modulated by this compound.

Synthesis

The synthesis of this compound and its analogs is typically achieved through Friedel-Crafts acylation. This versatile reaction involves the acylation of an indole nucleus with a furan-2-carbonyl chloride or a similar acylating agent in the presence of a Lewis acid catalyst.

Experimental Protocol: Synthesis of Furan-2-yl(phenyl)methanone Derivatives (A Representative Protocol)

A general procedure for the synthesis of furan-2-yl(phenyl)methanone derivatives, which can be adapted for this compound, is as follows:

-

Reactant Preparation: A solution of a substituted benzene (or indole) derivative is prepared in a suitable anhydrous solvent, such as dichloromethane (CH2Cl2).

-

Addition of Acylating Agent and Catalyst: Furoyl chloride is added to the solution, followed by the slow addition of a Lewis acid catalyst (e.g., aluminum chloride, AlCl3) at a controlled temperature, often at 0°C to room temperature.

-

Reaction Monitoring: The reaction mixture is stirred for a specified period, and the progress is monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction is quenched by the addition of ice-cold water or a dilute acid solution. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system to yield the desired furan-2-yl(phenyl)methanone derivative.

Characterization of the synthesized compound is then performed using spectroscopic techniques such as 1H-NMR, 13C-NMR, and mass spectrometry.

Biological Activities

While specific biological data for this compound is limited in the public domain, the extensive research on its constituent moieties and structurally similar compounds allows for a strong inferential analysis of its potential therapeutic activities.

Anticancer Activity

Derivatives of both furan and indole have demonstrated significant potential as anticancer agents. The proposed mechanisms of action are diverse and often involve the modulation of key cellular signaling pathways.

Quantitative Data from Structurally Related Compounds:

| Compound Class | Cell Line | IC50 (µM) | Reference |

| Furan derivatives | HeLa (Cervical Cancer) | 0.08 - 8.79 | [1] |

| Furan derivatives | SW620 (Colorectal Cancer) | Moderate to potent | [1] |

| Furan-based compounds | MCF-7 (Breast Cancer) | 2.96 - 4.06 | [2] |

| 3-(furan-2-yl)pyrazolyl chalcones | A549 (Lung Cancer) | 27.7 (µg/mL) | [3] |

| 3-(furan-2-yl)pyrazolyl chalcones | HepG2 (Liver Cancer) | 26.6 (µg/mL) | [3] |

| 1-(5-substituted-1H-indol-3-yl)-3-(4-substituted-furan-3-yl) prop-2-en-1-one | HCT-116 (Colorectal Cancer) | 13.53 - 558.53 | [4] |

Signaling Pathways in Cancer:

-

PI3K/Akt Pathway: This pathway is crucial for cell survival and proliferation and is often dysregulated in cancer. Some furan derivatives have been shown to exert their anticancer effects by inhibiting the PI3K/Akt signaling cascade.[1]

-

Wnt/β-catenin Pathway: Aberrant activation of the Wnt/β-catenin pathway is a hallmark of many cancers. Certain furan-containing compounds have been found to suppress this pathway, leading to decreased cancer cell proliferation.[1]

-

Aryl Hydrocarbon Receptor (AhR) Pathway: Indole derivatives are well-known ligands of the Aryl Hydrocarbon Receptor (AhR).[5][6][7] The activation of AhR can have context-dependent effects on cancer, either promoting or inhibiting tumor growth. The interaction of this compound with the AhR pathway warrants further investigation.

Caption: Putative inhibition of the PI3K/Akt signaling pathway by furan-indole compounds.

Antimicrobial and Anti-inflammatory Activity

The furan and indole moieties are present in many natural and synthetic compounds with antimicrobial and anti-inflammatory properties.[8][9]

Quantitative Data from Structurally Related Compounds:

| Compound Class | Activity | Measurement | Value |

| Furanone derivatives | Antibacterial | MIC | - |

| Furanone derivatives | Antifungal | MIC | - |

| Furan natural derivatives | Anti-inflammatory | - | Modulates MAPK and PPAR-ɣ pathways |

Signaling Pathways in Inflammation:

-

MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is a key regulator of inflammatory responses. Natural furan derivatives have been reported to modulate this pathway.[8]

-

PPAR-γ Pathway: Peroxisome proliferator-activated receptor-gamma (PPAR-γ) is a nuclear receptor with anti-inflammatory properties. Its activation by furan derivatives could contribute to their anti-inflammatory effects.[8]

-

Aryl Hydrocarbon Receptor (AhR) Pathway: As mentioned earlier, indole derivatives are potent modulators of the AhR.[5][6][7] AhR plays a critical role in regulating immune responses at barrier tissues and its activation by this compound could influence inflammatory processes.

Caption: Activation of the Aryl Hydrocarbon Receptor (AhR) signaling pathway by a furan-indole compound.

Experimental Protocols for Biological Evaluation

The following are representative protocols for assessing the biological activity of this compound.

In Vitro Anticancer Activity: MTT Assay

-

Cell Seeding: Cancer cells (e.g., HeLa, MCF-7, A549) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours.

-

Compound Treatment: The cells are treated with various concentrations of this compound and incubated for another 48-72 hours.

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours, allowing viable cells to form formazan crystals.

-

Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.[4]

Caption: Workflow for determining anticancer activity using the MTT assay.

In Vitro Antimicrobial Activity: Broth Microdilution Method

-

Preparation of Inoculum: A standardized suspension of the test microorganism (bacteria or fungi) is prepared.

-

Serial Dilution: The this compound is serially diluted in a 96-well microtiter plate containing broth medium.

-

Inoculation: Each well is inoculated with the microbial suspension.

-

Incubation: The plate is incubated under appropriate conditions (temperature and time) for microbial growth.

-

Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

Conclusion

This compound is a promising scaffold for the development of novel therapeutic agents. Based on the extensive literature on related furan and indole derivatives, this compound is anticipated to exhibit significant anticancer, antimicrobial, and anti-inflammatory activities. The likely mechanisms of action involve the modulation of critical signaling pathways such as PI3K/Akt, Wnt/β-catenin, and the Aryl Hydrocarbon Receptor pathway. Further in-depth experimental validation is warranted to fully elucidate the biological profile and therapeutic potential of this intriguing molecule. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to embark on such investigations.

References

- 1. Nature-derived compounds modulating Wnt/β-catenin pathway: a preventive and therapeutic opportunity in neoplastic diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. asianpubs.org [asianpubs.org]

- 4. Compound {1-[(2-chloro-6-fluorophenyl)methyl]-1H-indol-3-yl}(furan-2-yl)methanone... [chemdiv.com]

- 5. academic.oup.com [academic.oup.com]

- 6. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Indole and Tryptophan Metabolism: Endogenous and Dietary Routes to Ah Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Furan-2-yl(1H-indol-3-yl)methanone Derivatives and Analogs: A Technical Guide for Drug Discovery Professionals

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The furan-2-yl(1H-indol-3-yl)methanone scaffold represents a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanism of action of its derivatives and analogs, with a primary focus on their potential as anticancer agents. The information is curated to assist researchers in the design and development of novel therapeutics based on this promising chemical core.

Synthesis of this compound Derivatives

The primary synthetic route to this compound and its analogs is the Friedel-Crafts acylation of an indole nucleus with a substituted furoyl chloride. This electrophilic aromatic substitution reaction typically occurs at the C3 position of the indole ring, which is the most nucleophilic site.[1] The choice of Lewis acid catalyst is crucial to avoid degradation of the acid-sensitive indole ring.[2] Diethylaluminum chloride (Et₂AlCl) and dimethylaluminum chloride (Me₂AlCl) have been shown to be effective catalysts for this transformation, providing high yields under mild conditions without the need for N-H protection of the indole.[2]

General Experimental Protocol: Friedel-Crafts Acylation

This protocol describes a general method for the synthesis of this compound derivatives.

Materials:

-

Substituted or unsubstituted indole

-

Substituted or unsubstituted furan-2-carbonyl chloride (furoyl chloride)

-

Diethylaluminum chloride (Et₂AlCl) or Dimethylaluminum chloride (Me₂AlCl)

-

Anhydrous dichloromethane (CH₂Cl₂)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware and stirring equipment

-

Nitrogen or Argon atmosphere setup

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve the indole (1 equivalent) in anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of diethylaluminum chloride (1.1 equivalents) in dichloromethane to the stirred indole solution.

-

After stirring for 15-30 minutes at 0 °C, add a solution of the corresponding furoyl chloride (1.1 equivalents) in dichloromethane dropwise via the dropping funnel.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and 1 M hydrochloric acid.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired this compound derivative.[1][2]

Biological Activities and Quantitative Data

Derivatives of the this compound core have been investigated for various biological activities, with a significant focus on their anticancer potential. Other reported activities include antimicrobial and anti-inflammatory effects.[3][4]

Anticancer Activity

The primary anticancer mechanism of action for many indole-furan hybrids is the inhibition of tubulin polymerization.[5][6][7][8][9] These compounds often bind to the colchicine binding site on β-tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[7][8][9] Additionally, some furan and indole derivatives have been shown to modulate the PI3K/Akt/mTOR signaling pathway, which is a critical regulator of cell growth and survival and is often dysregulated in cancer.[10][11][12][13][14][15]

The following tables summarize the in vitro cytotoxic activity of selected this compound analogs and related furan-indole derivatives against various cancer cell lines.

Table 1: Cytotoxic Activity of Indole-Substituted Furanone Analogs

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 3b | U-937 (Human histiocytic lymphoma) | < 1 | [6] |

| 4e | C6 (Rat glioma) | 12.1 | [16] |

| 7g | A549 (Human lung carcinoma) | 27.7 | [17][18][19] |

| 7g | HepG2 (Human hepatocellular carcinoma) | 26.6 | [17][18][19] |

Table 2: Cytotoxic Activity of Furo[3,2-b]indole Derivatives

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 10a | A498 (Human renal cancer) | 0.08 | [20] |

Key Experimental Protocols

This section provides detailed methodologies for key in vitro assays used to evaluate the biological activity of this compound derivatives.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Materials:

-

Human cancer cell lines (e.g., MCF-7, HeLa, A549)

-

Complete cell culture medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin)

-

Test compounds dissolved in DMSO (stock solution)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microtiter plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium and incubate for 24 hours at 37 °C in a humidified 5% CO₂ atmosphere.

-

Prepare serial dilutions of the test compounds in the culture medium.

-

Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO-treated cells) and a blank (medium only).

-

Incubate the plates for 48-72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37 °C.

-

Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules in vitro.

Materials:

-

Purified tubulin (e.g., from bovine brain)

-

General Tubulin Buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

-

Guanosine triphosphate (GTP)

-

Glycerol

-

Test compounds dissolved in DMSO

-

Positive control (e.g., colchicine or paclitaxel)

-

96-well, half-area, clear bottom plates

-

Temperature-controlled microplate reader capable of reading absorbance at 340 nm

Procedure:

-

Prepare a stock solution of tubulin in General Tubulin Buffer on ice.

-

Prepare stock solutions of the test compounds and controls in DMSO and then dilute them in General Tubulin Buffer. The final DMSO concentration in the assay should be kept below 1%.

-

In a pre-chilled 96-well plate on ice, add the diluted test compounds or controls.

-

Prepare the tubulin polymerization reaction mixture by adding GTP (to a final concentration of 1 mM) and glycerol (to a final concentration of 10%) to the tubulin stock solution.

-

Initiate the polymerization by adding the tubulin polymerization reaction mixture to each well.

-

Immediately place the plate in a microplate reader pre-warmed to 37 °C.

-

Measure the absorbance at 340 nm every minute for 60-90 minutes.

-

Plot the absorbance versus time to generate polymerization curves. Analyze the curves to determine the effect of the compounds on the rate and extent of tubulin polymerization.

Signaling Pathways and Experimental Workflows

Drug Discovery and Evaluation Workflow

The following diagram illustrates a typical workflow for the discovery and preclinical evaluation of novel this compound derivatives as anticancer agents.

Caption: A typical workflow for anticancer drug discovery.

Signaling Pathway: Inhibition of Tubulin Polymerization

This diagram illustrates the mechanism by which certain this compound analogs inhibit cell division through the disruption of microtubule dynamics.

Caption: Inhibition of tubulin polymerization by furan-indole analogs.

Signaling Pathway: PI3K/Akt/mTOR Inhibition

This diagram depicts the potential inhibitory effect of this compound derivatives on the PI3K/Akt/mTOR signaling pathway, a key regulator of cell survival and proliferation.

Caption: PI3K/Akt/mTOR pathway inhibition by furan-indole analogs.

References

- 1. researchgate.net [researchgate.net]

- 2. A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride [organic-chemistry.org]

- 3. researchgate.net [researchgate.net]

- 4. Chemopreventive effects of Furan-2-yl-3-pyridin-2-yl-propenone against 7,12-dimethylbenz[a]anthracene-inducible genotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Discovery of an indole-substituted furanone with tubulin polymerization inhibition activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis, modeling, and biological evaluation of anti-tubulin indole-substituted furanones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Exploring Regioisomeric Indole–Furanone Tubulin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 12. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. cy7-maleimide.com [cy7-maleimide.com]

- 15. researchgate.net [researchgate.net]

- 16. Bis-2(5H)-furanone derivatives as new anticancer agents: Design, synthesis, biological evaluation, and mechanism studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Synthesis and biological evaluation of (4-Fluorophenyl)(1-(5-phenyl-1,3,4-oxadiazol-2-yl)indolizin-3-yl)methanone derivatives as anticancer and antimicrobial agents | International Journal of Pharmaceutical Sciences and Drug Research [ijpsdronline.com]

- 18. Anticancer activity of novel 3-(furan-2-yl)pyrazolyl and 3-(thiophen-2-yl)pyrazolyl hybrid chalcones: Synthesis and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Synthesis and anticancer activity of 2,4-disubstituted furo[3,2-b]indole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic and Biological Profile of Furan-2-yl(1H-indol-3-yl)methanone: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of furan-2-yl(1H-indol-3-yl)methanone, a heterocyclic compound of interest in medicinal chemistry. The document outlines its spectroscopic characteristics, a plausible synthetic route, and explores its potential biological significance based on the known activities of related furan and indole derivatives.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra of this compound are predicted to exhibit characteristic signals for both the furan and indole ring systems.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~8.3 - 8.5 | br s | Indole N-H |

| ~8.2 - 8.4 | m | Indole H-4 |

| ~7.8 - 8.0 | d | Furan H-5' |

| ~7.2 - 7.5 | m | Indole H-2, H-5, H-6, H-7 |

| ~7.2 | dd | Furan H-3' |

| ~6.6 | dd | Furan H-4' |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~180 - 185 | C=O |

| ~145 - 150 | Furan C-2', C-5' |

| ~137 | Indole C-7a |

| ~130 - 135 | Indole C-3a |

| ~120 - 125 | Indole C-4, C-5, C-6, C-7 |

| ~115 - 120 | Furan C-3', C-4' |

| ~110 - 115 | Indole C-2, C-3 |

Infrared (IR) Spectroscopy

The IR spectrum is expected to show key absorption bands corresponding to the functional groups present in the molecule.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Assignment |

| 3300 - 3400 | N-H stretch (indole) |

| 1630 - 1660 | C=O stretch (ketone) |

| 1500 - 1600 | C=C stretch (aromatic rings) |

| 1000 - 1300 | C-O stretch (furan) |

Mass Spectrometry (MS)

The mass spectrum is anticipated to show the molecular ion peak and characteristic fragmentation patterns.

Table 4: Predicted Mass Spectrometry Data

| m/z | Assignment |

| 211 | [M]⁺ (Molecular Ion) |

| 144 | [M - C₄H₃O]⁺ (Loss of furoyl group) |

| 116 | [C₈H₆N]⁺ |

| 95 | [C₄H₃O-CO]⁺ (Furoyl cation) |

| 67 | [C₄H₃O]⁺ (Furan ring fragment) |

UV-Vis Spectroscopy

The UV-Vis spectrum, typically recorded in a solvent like methanol or ethanol, is expected to exhibit absorption bands characteristic of the extended π-conjugated system. Indole and its derivatives are known to have absorption maxima in the range of 270-290 nm.

Synthesis and Experimental Protocols

A plausible and common method for the synthesis of this compound is the Friedel-Crafts acylation of indole with 2-furoyl chloride.

Synthetic Scheme

Caption: Proposed synthesis of this compound.

Experimental Protocol

-

Reaction Setup: To a stirred solution of indole (1 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane or nitrobenzene) at 0 °C, a Lewis acid such as aluminum chloride (1.1 equivalents) is added portion-wise.

-

Acylation: 2-Furoyl chloride (1 equivalent) is then added dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

Reaction Progression: The reaction is allowed to warm to room temperature and stirred for several hours until completion, monitored by thin-layer chromatography (TLC).

-

Workup: The reaction is quenched by carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

-

Extraction: The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to afford the pure this compound.

Biological Activity and Signaling Pathways

Derivatives of both furan and indole are known to possess a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] Indole compounds, in particular, have been shown to modulate various cellular signaling pathways implicated in cancer.

Potential Signaling Pathway Involvement

Based on studies of related indole derivatives, this compound could potentially modulate key signaling pathways such as the PI3K/Akt/mTOR and ERK pathways, which are crucial in regulating cell growth, proliferation, and survival.

Caption: Potential modulation of PI3K/Akt/mTOR and ERK signaling pathways.

This guide serves as a foundational resource for researchers interested in the spectroscopic and biological properties of this compound. Further experimental validation is necessary to confirm the predicted data and to fully elucidate its therapeutic potential.

References

Furan-2-yl(1H-indol-3-yl)methanone: A Technical Guide to its Putative Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Furan-2-yl(1H-indol-3-yl)methanone is a heterocyclic compound featuring both furan and indole moieties, structures of significant interest in medicinal chemistry due to their diverse biological activities. While direct and comprehensive mechanism of action studies for this specific molecule are not extensively available in public literature, its structural similarity to known bioactive compounds allows for the formulation of several well-supported hypotheses regarding its molecular targets and signaling pathways. This technical guide provides an in-depth exploration of these putative mechanisms, focusing on its potential as an Aryl Hydrocarbon Receptor (AhR) agonist, an Estrogen Receptor (ER) modulator, a Protein Tyrosine Kinase (PTK) inhibitor, and an anti-inflammatory agent. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways to facilitate further research and drug development efforts.

Aryl Hydrocarbon Receptor (AhR) Agonism

The indole and furan rings are present in a variety of known AhR ligands. The structurally similar compound, 1-(furan-2-yl)-2-(1H-indol-3-yl)ethanone, has been identified as a potent agonist of the Aryl Hydrocarbon Receptor (AhR).[1] This suggests that this compound may also function as an AhR agonist, initiating a signaling cascade that can influence the expression of a wide array of genes, including those involved in xenobiotic metabolism.

Quantitative Data: AhR Activation

The following table summarizes the AhR activation data for the related compound 1-(furan-2-yl)-2-(1H-indol-3-yl)ethanone, providing a benchmark for the potential potency of this compound.

| Compound | Assay Type | Cell Line | Endpoint | EC50 (nM) | Reference |

| 1-(furan-2-yl)-2-(1H-indol-3-yl)ethanone | AhR Transactivation Assay | Not Specified | Luciferase Reporter Gene Expression | 123-160 | [1] |

Experimental Protocol: AhR Reporter Gene Assay

This protocol describes a typical cell-based reporter gene assay to determine the AhR agonist activity of a test compound.

1.2.1. Materials

-

Hepa-1c1c7 or other suitable mammalian cell line stably transfected with an AhR-responsive luciferase reporter plasmid.

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO).

-

Positive control (e.g., TCDD).

-

Vehicle control (e.g., DMSO).

-

Luciferase assay reagent.

-

96-well cell culture plates.

-

Luminometer.

1.2.2. Procedure

-

Cell Seeding: Seed the cells into a 96-well plate at a density that allows them to reach 80-90% confluency on the day of the experiment. Incubate at 37°C in a humidified 5% CO2 incubator for 24 hours.

-

Compound Treatment: Prepare serial dilutions of the test compound and the positive control in the cell culture medium. The final solvent concentration should be kept constant across all wells and should not exceed 0.5%.

-

Remove the existing medium from the cells and replace it with the medium containing the different concentrations of the test compound, positive control, or vehicle control.

-

Incubate the plate for another 18-24 hours at 37°C in a humidified 5% CO2 incubator.

-

Luciferase Assay: After the incubation period, remove the medium and lyse the cells according to the manufacturer's protocol for the luciferase assay reagent.

-

Measure the luminescence in each well using a luminometer.

-

Data Analysis: Normalize the luciferase activity to a measure of cell viability if necessary. Plot the luminescence values against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Signaling Pathway: Aryl Hydrocarbon Receptor (AhR)

Caption: Canonical Aryl Hydrocarbon Receptor (AhR) signaling pathway.

Estrogen Receptor (ER) Modulation

Indole and furan derivatives have been investigated for their ability to interact with estrogen receptors. Some furan-estradiol conjugates have shown binding affinity for the estrogen receptor α (ERα).[2][3] Given that 1-(furan-2-yl)-2-(1H-indol-3-yl)ethanone also demonstrates activity at estrogen receptors, it is plausible that this compound could act as a modulator of ER signaling, potentially as an agonist or antagonist.

Quantitative Data: Estrogen Receptor Binding Affinity

The following table presents the relative binding affinity (RBA) of furan-estradiol conjugates for ERα. The RBA is expressed relative to estradiol (RBA = 100). While these are not direct data for the topic compound, they provide an indication of the potential for furan-containing molecules to bind to the estrogen receptor.

| Compound | Linker Length | Relative Binding Affinity (RBA) for ERα | Reference |

| Furan-estradiol conjugate | 2 carbons | ~9 | [2][3] |

| Furan-estradiol conjugate | 3 carbons | <1 | [2][3] |

| Furan-estradiol conjugate | 4 carbons | <1 | [2][3] |

Experimental Protocol: Estrogen Receptor Competitive Binding Assay

This protocol outlines a competitive binding assay to determine the affinity of a test compound for the estrogen receptor.[4]

2.2.1. Materials

-

Rat uterine cytosol or purified human ERα.

-

Radiolabeled estradiol ([³H]-E2).

-

Test compound (this compound).

-

Unlabeled estradiol (for standard curve).

-

Assay buffer (e.g., Tris-EDTA-DTT-Glycerol buffer).

-

Hydroxylapatite (HAP) slurry.

-

Wash buffer.

-

Scintillation cocktail.

-

Scintillation counter.

2.2.2. Procedure

-

Preparation of Reagents: Prepare serial dilutions of the test compound and unlabeled estradiol in the assay buffer.

-

Binding Reaction: In reaction tubes, combine the rat uterine cytosol or purified ERα, a fixed concentration of [³H]-E2, and varying concentrations of the test compound or unlabeled estradiol. Include tubes for total binding (only [³H]-E2 and receptor) and non-specific binding (with a large excess of unlabeled estradiol).

-

Incubate the tubes at 4°C for 18-24 hours to allow the binding to reach equilibrium.

-

Separation of Bound and Free Ligand: Add cold HAP slurry to each tube and incubate on ice with intermittent vortexing. The HAP binds the receptor-ligand complexes.

-

Centrifuge the tubes to pellet the HAP.

-

Wash the pellets with cold wash buffer to remove unbound [³H]-E2.

-

Quantification: Resuspend the final HAP pellet in ethanol and transfer to a scintillation vial. Add scintillation cocktail and count the radioactivity using a scintillation counter.

-

Data Analysis: Subtract the non-specific binding from all other readings. Plot the percentage of specific binding against the log of the competitor concentration. Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of [³H]-E2.

Signaling Pathway: Estrogen Receptor (ER)

Caption: Classical Estrogen Receptor (ER) signaling pathway.

Protein Tyrosine Kinase (PTK) Inhibition

Several derivatives of furan-2-yl(phenyl)methanone have been synthesized and evaluated for their ability to inhibit protein tyrosine kinases (PTKs).[5][6] PTKs are crucial enzymes in cellular signaling pathways that regulate cell growth, differentiation, and survival. Their dysregulation is often implicated in diseases such as cancer. The furan-2-yl(phenyl)methanone scaffold appears to be a promising starting point for the development of PTK inhibitors.

Quantitative Data: Protein Tyrosine Kinase Inhibition

The following table shows the in vitro PTK inhibitory activity of several furan-2-yl(phenyl)methanone derivatives.

| Compound | Structure | IC50 (µM) | Reference |

| (3,4-Dihydroxyphenyl)(furan-2-yl)methanone | Phenyl ring with two adjacent hydroxyl groups | 4.66 | [6] |

| Furan-2-yl(2,3,4-trihydroxyphenyl)methanone | Phenyl ring with three adjacent hydroxyl groups | 6.42 | [6] |

| (5-Bromofuran-2-yl)(2,3,4-trihydroxyphenyl)methanone | Brominated furan and trihydroxyphenyl rings | 5.31 | [6] |

| (5-Bromo-2-hydroxyphenyl)(furan-2-yl)methanone | Brominated and hydroxylated phenyl ring | 2.72 | [6] |

| Genistein (Positive Control) | - | 4.88 | [6] |

Experimental Protocol: In Vitro Protein Tyrosine Kinase Inhibition Assay

This protocol describes a general method for assessing the inhibitory activity of a compound against a specific protein tyrosine kinase.

3.2.1. Materials

-

Purified recombinant protein tyrosine kinase (e.g., EGFR, Src).

-

Specific peptide substrate for the kinase.

-

ATP (Adenosine triphosphate).

-

Test compound (this compound).

-

Positive control inhibitor (e.g., Staurosporine, Genistein).

-

Assay buffer (containing MgCl2, MnCl2, DTT, etc.).

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay, Z'-LYTE™ Kinase Assay).

-

Microplate reader (Luminometer or Fluorescence reader).

3.2.2. Procedure

-

Reaction Setup: In a microplate, add the assay buffer, the specific peptide substrate, and the test compound at various concentrations.

-

Enzyme Addition: Add the purified protein tyrosine kinase to each well to initiate the reaction.

-

ATP Addition: Start the kinase reaction by adding a specific concentration of ATP.

-

Incubation: Incubate the plate at a specific temperature (e.g., 30°C or 37°C) for a defined period (e.g., 30-60 minutes).

-

Reaction Termination and Detection: Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions. This typically involves quantifying the amount of ADP produced or the amount of phosphorylated substrate.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the control (no inhibitor). Plot the percentage of inhibition against the log of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Signaling Pathway: Generic Receptor Tyrosine Kinase (RTK) Inhibition

Caption: Inhibition of a generic Receptor Tyrosine Kinase (RTK) signaling pathway.

Anti-Inflammatory Activity via NF-κB Pathway Inhibition

Furan derivatives have been reported to possess anti-inflammatory properties, with some studies suggesting that their mechanism of action involves the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[7] The NF-κB pathway is a central regulator of inflammation, and its inhibition can lead to a reduction in the production of pro-inflammatory cytokines and mediators.

Quantitative Data

Currently, specific IC50 values for the inhibition of the NF-κB pathway by this compound are not available in the literature. Research in this area would be valuable to quantify the anti-inflammatory potential of this compound.

Experimental Protocol: NF-κB Reporter Gene Assay

This protocol describes a method to assess the inhibitory effect of a compound on the NF-κB signaling pathway.

4.2.1. Materials

-

A suitable cell line (e.g., HEK293, RAW 264.7) stably or transiently transfected with an NF-κB responsive luciferase reporter plasmid.

-

Cell culture medium.

-

Inducing agent (e.g., Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS)).

-

Test compound (this compound).

-

Positive control inhibitor (e.g., Bay 11-7082).

-

Luciferase assay system.

-

96-well plates.

-

Luminometer.

4.2.2. Procedure

-

Cell Seeding: Seed the transfected cells in a 96-well plate and incubate for 24 hours.

-

Pre-treatment with Compound: Treat the cells with various concentrations of the test compound or positive control for 1-2 hours before stimulation.

-

Stimulation: Add the inducing agent (TNF-α or LPS) to the wells to activate the NF-κB pathway.

-

Incubation: Incubate the plate for an additional 6-8 hours.

-

Luciferase Assay: Perform the luciferase assay as described in the AhR reporter gene assay protocol.

-

Data Analysis: Calculate the percentage of inhibition of NF-κB activity for each concentration of the test compound compared to the stimulated control. Determine the IC50 value from the dose-response curve.

Signaling Pathway: NF-κB Inhibition

Caption: Inhibition of the canonical NF-κB signaling pathway.

Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents. Based on the activity of structurally related compounds, its primary mechanisms of action are hypothesized to involve the activation of the Aryl Hydrocarbon Receptor and modulation of the Estrogen Receptor. Furthermore, its potential as a protein tyrosine kinase inhibitor and an anti-inflammatory agent warrants further investigation. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for researchers to systematically evaluate these putative mechanisms and unlock the full therapeutic potential of this and related furan-indole compounds. Further studies are essential to confirm these hypotheses and to elucidate the precise molecular interactions and downstream effects of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis, characterization, and estrogen receptor binding affinity of flavone-, indole-, and furan-estradiol conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 5. Synthesis and in vitro protein tyrosine kinase inhibitory activity of furan-2-yl(phenyl)methanone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and In Vitro Protein Tyrosine Kinase Inhibitory Activity of Furan-2-yl(phenyl)methanone Derivatives [mdpi.com]

- 7. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Evaluation of Furan-2-yl(1H-indol-3-yl)methanone and its Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the in vitro evaluation of the specific compound furan-2-yl(1H-indol-3-yl)methanone is limited in publicly available scientific literature. This guide provides a comprehensive overview based on the evaluation of structurally related furan and indole derivatives to offer insights into the potential biological activities and the methodologies for their assessment.

Introduction

The furan and indole scaffolds are privileged structures in medicinal chemistry, frequently appearing in compounds with a wide array of biological activities. The conjugation of these two heterocyclic rings in this compound suggests a potential for significant biological effects, particularly in the realm of oncology and inflammatory diseases. This document outlines the common in vitro methodologies used to characterize the biological profile of such compounds and presents a summary of findings for related molecules to guide future research.

Synthesis of Furan-Indole Methanones

The synthesis of this compound and its derivatives can be achieved through several established synthetic routes. A common approach involves the Friedel-Crafts acylation of indole with a furan-2-carbonyl derivative.

General Synthetic Procedure

A typical synthesis involves the reaction of indole with 2-furoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, in an appropriate aprotic solvent like dichloromethane or carbon disulfide. The reaction mixture is typically stirred at room temperature, followed by quenching with an aqueous acid solution. The crude product is then purified by column chromatography.

In Vitro Biological Activity

Furan and indole derivatives have demonstrated a broad spectrum of pharmacological activities. The primary areas of investigation for compounds with this structural motif include anticancer, anti-inflammatory, and antioxidant properties.

Anticancer Activity

Numerous studies have highlighted the cytotoxic effects of furan and indole derivatives against various cancer cell lines. The mechanisms of action often involve the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways involved in cancer progression.

Data Presentation: Cytotoxicity of Furan and Indole Derivatives

| Compound/Derivative | Cancer Cell Line | IC50 | Reference Compound | Reference IC50 |

| Furan-based compound 4 | MCF-7 (Breast) | 4.06 µM | Staurosporine | Not Specified |

| Furan-based compound 7 | MCF-7 (Breast) | 2.96 µM | Staurosporine | Not Specified |

| 3-(furan-2-yl)pyrazolyl chalcone (7g) | A549 (Lung Carcinoma) | 27.7 µg/mL | Doxorubicin | 28.3 µg/mL |

| 3-(furan-2-yl)pyrazolyl chalcone (7g) | HepG2 (Hepatocellular Carcinoma) | 26.6 µg/mL | Doxorubicin | 21.6 µg/mL |

| Furan-2-yl(phenyl)methanone derivative 8c | PTK | 2.72 µM | Genistein | 13.65 µM |

| Furan-2-yl(phenyl)methanone derivative 22c | PTK | 4.62 µM | Genistein | 13.65 µM |

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of the test compound that inhibits cell growth by 50% (IC50).

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[1]

-

Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[1]

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.[1]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.[1]

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

Cell Treatment: Treat cells with the test compound at its IC50 concentration for a specified time.

-

Cell Harvesting: Harvest the cells and wash them with cold PBS.

-

Resuspension: Resuspend the cells in 1X Binding Buffer.

-

Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes in the dark at room temperature.[2][3]

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.[2]

References

Furan-Indole Hybrids: A Technical Guide to Synthesis, Characterization, and Biological Evaluation

For Researchers, Scientists, and Drug Development Professionals

Introduction

The fusion of distinct pharmacophores into single molecular entities represents a powerful strategy in modern drug discovery, often leading to compounds with novel or enhanced biological activities. This technical guide focuses on the emerging class of furan-indole hybrid compounds. Both furan and indole moieties are prevalent in a vast array of natural products and synthetic drugs, exhibiting a broad spectrum of pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities.[1][2][3] The combination of these two privileged heterocyclic systems offers exciting opportunities for the development of new therapeutic agents.

This document provides an in-depth overview of the discovery and synthesis of novel furan-indole compounds, with a particular focus on recent advancements in synthetic methodologies. It offers detailed experimental protocols for the synthesis, purification, and characterization of these hybrids. Furthermore, this guide summarizes the available quantitative biological data and explores the potential signaling pathways implicated in their mechanism of action, providing a valuable resource for researchers and professionals in the field of drug development.

Synthesis of Novel Furan-Indole Compounds

The construction of the furan-indole scaffold can be achieved through various synthetic strategies. A particularly efficient and modern approach is the direct oxidative coupling of indoles with furans.

Cu(II)-Catalyzed Aerobic Oxidative Coupling

A recently developed, scalable, and sustainable method for the synthesis of indolyl-furans involves a Cu(II)-catalyzed aerobic oxidative coupling reaction.[1][4][5] This method is advantageous due to its operational simplicity, the use of an inexpensive and earth-abundant metal catalyst, and the utilization of air as the ultimate oxidant.[1]

Experimental Protocol: General Procedure for Cu(II)-Catalyzed Aerobic Oxidative Coupling of Indoles and Furans [1]

-

Reaction Setup: To a reaction vessel, add the substituted indole (1.0 mmol), the furan (3.0 mmol), and CuCl₂·2H₂O (1.0 mmol).

-

Solvent Addition: Add ethanol (5.0 mL) as the solvent.

-

Reaction Conditions: Stir the reaction mixture at room temperature under an air atmosphere for the time specified for the particular substrates (typically 2-12 hours).

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purification: Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired indolyl-furan product.

This methodology has been successfully applied to synthesize a variety of 3-(furan-2-yl)indoles. The reaction proceeds via a proposed mechanism involving the chemoselective oxidation of the indole by the Cu(II) catalyst, followed by a nucleophilic attack from the furan.[1]

Synthesis of Furo[3,2-b]indole Derivatives

Another important class of furan-indole hybrids is the furo[3,2-b]indole scaffold. These compounds can be synthesized through multi-step reaction sequences.

Experimental Protocol: Synthesis of (5-((2-(hydroxymethyl)-4H-furo[3,2-b]indol-4-yl)methyl)furan-2-yl)methanol (10a) [6]

A detailed multi-step synthesis is required for this class of compounds, often starting from simpler indole and furan precursors and involving steps such as N-alkylation, cyclization, and functional group transformations. Due to the complexity and proprietary nature of specific multi-step syntheses, a generalized workflow is presented below.

Characterization of Furan-Indole Compounds

The structural elucidation of newly synthesized furan-indole compounds relies on a combination of standard spectroscopic techniques.

| Technique | Purpose | Key Observables |

| Nuclear Magnetic Resonance (NMR) | Provides detailed information about the carbon-hydrogen framework. | Chemical shifts (δ) and coupling constants (J) for protons on the furan and indole rings, as well as any substituents. ¹³C NMR confirms the carbon skeleton. |

| Mass Spectrometry (MS) | Determines the molecular weight and elemental composition. | The molecular ion peak (M⁺) confirms the molecular weight. High-resolution mass spectrometry (HRMS) provides the exact mass and elemental formula. |

| Infrared (IR) Spectroscopy | Identifies the functional groups present in the molecule. | Characteristic absorption bands for N-H stretching (for unsubstituted indoles), C=C stretching of the aromatic rings, and C-O-C stretching of the furan ring. |

| Ultraviolet-Visible (UV-Vis) Spectroscopy | Provides information on the electronic transitions within the conjugated system. | Absorption maxima (λmax) corresponding to π → π* transitions. Some indolyl-furans exhibit blue fluorescence.[1] |

Biological Activity and Quantitative Data

Several novel furan-indole derivatives have been synthesized and evaluated for their anticancer activity.

Anticancer Activity of Furo[3,2-b]indole Derivatives

A series of 2,4-disubstituted furo[3,2-b]indole derivatives were synthesized and screened for their anticancer activity against the NCI-60 human tumor cell line panel.[6]

| Compound | Mean GI₅₀ (μM) | Cell Line Selectivity | In Vivo Activity (A498 Xenograft) |

| 10a | Not Reported | Highly selective against A498 renal cancer cells | Significant antitumor activity |

| Other derivatives | Varied | Less selective | Not reported |

GI₅₀: The concentration required to cause 50% growth inhibition.

Compound 10a , (5-((2-(hydroxymethyl)-4H-furo[3,2-b]indol-4-yl)methyl)furan-2-yl)methanol, emerged as a particularly promising agent with significant and selective inhibitory activity against A498 renal cancer cells.[6] Further studies in an A498 xenograft nude mice model confirmed its significant antitumor activity in vivo.[6]

Antiproliferative Activity of Bis(3'-indolyl)-furans

A series of 2,5-bis(3'-indolyl)-furans, which are analogues of the marine alkaloid nortopsentin, were synthesized and evaluated for their in vitro antiproliferative activity against a panel of human tumor cell lines.[3]

| Compound | Mean IC₅₀ (μg/mL) | Notable Activity |

| 4c | 20.5 | High level of tumor selectivity across 29 cell lines |

| 3a | 17.4 | Active against a panel of 10 human tumor cell lines |

IC₅₀: The concentration required to inhibit 50% of cell proliferation.

These results indicate that the bis(indolyl)furan scaffold is a promising template for the development of new anticancer agents.[3]

Potential Signaling Pathways

While the precise mechanisms of action for many novel furan-indole compounds are still under investigation, their demonstrated anticancer activities suggest potential interference with key signaling pathways involved in cell proliferation, survival, and apoptosis.

Based on the activity of other indole-based anticancer agents, a plausible signaling pathway that could be targeted by these compounds is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.

Conclusion

Furan-indole hybrid molecules represent a promising and relatively underexplored area of medicinal chemistry. Recent advances in synthetic methodologies, such as oxidative coupling, have made these novel scaffolds more accessible for biological investigation. The preliminary data on their anticancer activities highlight their potential as lead compounds for the development of new therapeutics. This technical guide provides a foundational resource for researchers interested in the synthesis, characterization, and biological evaluation of this exciting class of compounds, paving the way for future discoveries in the field. Further research is warranted to elucidate their precise mechanisms of action and to explore the full therapeutic potential of the furan-indole pharmacophore.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. Cu(ii)-catalyzed aerobic oxidative coupling of furans with indoles enables expeditious synthesis of indolyl–furans with blue fluorescence - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. Synthesis and anticancer activity of 2,4-disubstituted furo[3,2-b]indole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Furan-2-yl(1H-indol-3-yl)methanone: A Technical Overview of its Physicochemical Properties and Biological Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furan-2-yl(1H-indol-3-yl)methanone is a heterocyclic compound that incorporates both a furan and an indole moiety. These two ring systems are prevalent in a wide array of biologically active natural products and synthetic compounds, suggesting that their combination could yield novel pharmacological properties. The furan ring, an electron-rich aromatic heterocycle, is a versatile building block in medicinal chemistry, contributing to a range of biological activities including antimicrobial, anti-inflammatory, and anticancer effects. Similarly, the indole nucleus is a key structural motif in numerous pharmaceuticals and is known to interact with various biological targets, often modulating signaling pathways implicated in cancer and other diseases. This technical guide provides a summary of the available information on the physicochemical properties, potential synthetic routes, and plausible biological activities of this compound, based on data from structurally related compounds.

Physicochemical Properties

| Property | Predicted Value/Information |

| Molecular Formula | C13H9NO2 |

| Molecular Weight | 211.22 g/mol |

| Melting Point | Expected to be a solid at room temperature with a relatively high melting point, typical for aromatic ketones. |

| Boiling Point | Expected to be high, likely decomposing before boiling at atmospheric pressure. |

| pKa | The N-H proton of the indole ring is weakly acidic. The exact pKa would require experimental determination. |

| LogP | Predicted to be moderately lipophilic, which would influence its membrane permeability and solubility. |

| Solubility | Likely to have low solubility in water and better solubility in organic solvents like DMSO, DMF, and chlorinated hydrocarbons. |

Synthesis and Characterization

A definitive, detailed experimental protocol for the synthesis of this compound is not explicitly described in the reviewed literature. However, a plausible synthetic approach would involve the Friedel-Crafts acylation of indole with 2-furoyl chloride. It is crucial to note that the furan ring can be sensitive to classical Friedel-Crafts conditions, potentially leading to polymerization or other side reactions. Therefore, milder reaction conditions or the use of alternative coupling methods may be necessary.

Postulated Experimental Protocol: Friedel-Crafts Acylation

Materials:

-

Indole

-

2-Furoyl chloride

-

A Lewis acid catalyst (e.g., AlCl3, SnCl4, or a milder alternative)

-

Anhydrous, non-protic solvent (e.g., dichloromethane, carbon disulfide)

-

Hydrochloric acid (for workup)

-

Sodium bicarbonate solution (for workup)

-

Anhydrous sodium sulfate (for drying)

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

To a solution of indole in an anhydrous, non-protic solvent, cooled in an ice bath, a Lewis acid catalyst is added portion-wise.

-

2-Furoyl chloride, dissolved in the same solvent, is then added dropwise to the stirred reaction mixture.

-

The reaction is allowed to stir at a controlled temperature (e.g., 0 °C to room temperature) for a specified period, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched by carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

-

The organic layer is separated, and the aqueous layer is extracted with the organic solvent.

-

The combined organic layers are washed with water, sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

Characterization: The structure of the synthesized this compound would be confirmed using standard spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra would provide detailed information about the chemical environment of the protons and carbons, confirming the connectivity of the furan and indole rings through the ketone carbonyl.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition and molecular weight of the compound.

-

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the N-H stretch of the indole, C=O stretch of the ketone, and C-O-C stretch of the furan ring.

-

High-Performance Liquid Chromatography (HPLC): HPLC would be used to determine the purity of the final compound.

The following diagram illustrates a generalized workflow for the synthesis and characterization of the target compound.

Caption: A generalized workflow for the synthesis and characterization of this compound.

Potential Biological Activity and Signaling Pathways

While specific biological studies on this compound are lacking, the well-documented activities of its constituent moieties provide a strong basis for predicting its potential pharmacological profile.

Antimicrobial Activity: Furan derivatives are known to exhibit a broad spectrum of antimicrobial activities. The furan ring can participate in various interactions with biological macromolecules, potentially disrupting microbial cellular processes.

Anticancer Activity: Indole compounds have been extensively investigated for their anticancer properties. A significant body of research indicates that indole derivatives can modulate key signaling pathways involved in cancer cell proliferation, survival, and metastasis. One such critical pathway is the PI3K/Akt/mTOR pathway , which is frequently dysregulated in various cancers. Indole-3-carbinol and its derivatives have been shown to inhibit this pathway, leading to the suppression of downstream effectors like NF-κB. This, in turn, can inhibit tumor growth, angiogenesis, and invasion.

Given the presence of the indole-3-yl methanone core, it is plausible that this compound could also exert its potential anticancer effects through the modulation of the PI3K/Akt/mTOR signaling pathway.

The following diagram illustrates the potential mechanism of action of this compound on the PI3K/Akt/mTOR signaling pathway.

Caption: Postulated inhibitory effect on the PI3K/Akt/mTOR signaling pathway.

Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents, given the rich pharmacological history of its furan and indole components. While specific experimental data for this compound is currently limited, this technical guide provides a foundational understanding of its likely physicochemical properties, a plausible synthetic strategy, and its potential to modulate key signaling pathways relevant to diseases such as cancer. Further research is warranted to synthesize and characterize this compound and to explore its biological activities in detail. Such studies will be crucial in determining its potential as a lead compound in drug discovery and development programs.

Computational Modeling of Furan-2-yl(1H-indol-3-yl)methanone Interactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the computational modeling of furan-2-yl(1H-indol-3-yl)methanone and its interactions with protein targets. While direct experimental and computational data for this specific molecule is limited, this guide establishes a framework for its investigation based on the known activity of structurally similar compounds. Furan-2-yl(phenyl)methanone derivatives have demonstrated inhibitory activity against protein tyrosine kinases (PTKs), suggesting that this class of enzymes represents a promising avenue for study.[1] This document outlines detailed protocols for in silico analysis, including molecular docking and molecular dynamics simulations, using a representative protein tyrosine kinase as a model target. Furthermore, it provides standardized experimental protocols for in vitro validation of computational findings. The integration of these computational and experimental strategies is intended to facilitate the exploration of this compound as a potential therapeutic agent.

Introduction

This compound is a heterocyclic compound featuring furan and indole moieties, both of which are prevalent in pharmacologically active molecules. The exploration of such compounds is of significant interest in drug discovery. Given the demonstrated bioactivity of analogous furan-2-yl(phenyl)methanone derivatives as inhibitors of protein tyrosine kinases, this guide will focus on the computational and experimental methodologies to investigate the interaction of the title compound with this important class of enzymes.[1]

Protein tyrosine kinases play a crucial role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer. Therefore, the identification of novel PTK inhibitors is a key objective in modern drug development. This guide presents a structured approach to computationally model the binding of this compound to a representative PTK and to experimentally validate the predicted interactions.

Quantitative Data Presentation

While specific binding data for this compound is not yet publicly available, the following table summarizes the in vitro protein tyrosine kinase (PTK) inhibitory activity of several structurally related furan-2-yl(phenyl)methanone derivatives. This data serves as a foundational dataset, suggesting the potential for the core structure to exhibit similar biological activity.

Table 1: In Vitro Protein Tyrosine Kinase (PTK) Inhibitory Activity of Furan-2-yl(phenyl)methanone Derivatives

| Compound ID | Structure | PTK IC50 (µM)[1] |

| 4a | (3,4-Dihydroxyphenyl)(furan-2-yl)methanone | 4.66 |

| 4b | Furan-2-yl(2,3,4-trihydroxyphenyl)methanone | 6.42 |

| 8a | (5-Bromofuran-2-yl)(2,3,4-trihydroxyphenyl)methanone | 5.31 |

| 8c | (5-Bromofuran-2-yl)(3,4-dihydroxyphenyl)methanone | 2.72 |

| 22c | (5-Chlorofuran-2-yl)(3,4-dihydroxyphenyl)methanone | 4.62 |

| Genistein | (Positive Control) | 13.65 |

Computational Modeling Protocols

This section outlines a detailed workflow for the computational modeling of this compound interactions with a representative protein tyrosine kinase, Src kinase (PDB ID: 2SRC), as an exemplary target.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.

-

Protein Preparation:

-

Obtain the crystal structure of the target protein (e.g., Src kinase, PDB ID: 2SRC) from the Protein Data Bank.

-

Remove water molecules and any co-crystallized ligands from the protein structure.

-

Add polar hydrogen atoms and assign appropriate charges (e.g., Kollman charges) to the protein atoms using software such as AutoDock Tools.

-

-

Ligand Preparation:

-

Generate the 3D structure of this compound using a molecular builder (e.g., Avogadro, ChemDraw).

-

Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).

-

Assign Gasteiger charges and define rotatable bonds for the ligand using AutoDock Tools.

-

-

Docking Simulation:

-

Define the binding site on the protein, typically by creating a grid box centered on the active site or a known ligand-binding pocket.

-

Perform the docking simulation using a program like AutoDock Vina. The Lamarckian Genetic Algorithm is a commonly used search algorithm.

-

Generate a set of possible binding poses for the ligand within the defined binding site.

-

-

Analysis of Results:

-

Rank the docking poses based on their predicted binding affinities (e.g., kcal/mol).

-

Visualize the top-ranked poses and analyze the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein using visualization software like PyMOL or Chimera.

-

References

Preliminary Screening of Furan-2-yl(1H-indol-3-yl)methanone Bioactivity: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furan-2-yl(1H-indol-3-yl)methanone, a molecule combining the privileged structures of furan and indole, presents a compelling scaffold for biological investigation. The furan ring is a common motif in a variety of bioactive natural products and synthetic compounds, known to contribute to a wide spectrum of pharmacological activities including antimicrobial, anti-inflammatory, and anticancer effects.[1][2] Similarly, the indole nucleus is a cornerstone of many pharmaceuticals and natural products with diverse therapeutic applications. This technical guide provides a preliminary overview of the known bioactivity of this compound, with a focus on its interaction with key cellular signaling pathways. While comprehensive data on its anticancer, antimicrobial, and anti-inflammatory properties are still emerging, this document summarizes the available information and provides detailed experimental protocols for its synthesis and evaluation.

Bioactivity Profile

The primary reported bioactivity of this compound, also known as "indolylfuran," is its potent agonistic activity at the Aryl Hydrocarbon Receptor (AhR) and its interaction with Estrogen Receptors (ERs).

Aryl Hydrocarbon Receptor (AhR) Agonism

This compound has been identified as a potent ligand for the human Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor involved in regulating the expression of genes associated with xenobiotic metabolism, immune responses, and cell proliferation.[3]

Table 1: Aryl Hydrocarbon Receptor (AhR) Transactivation Activity of this compound

| Compound | Common Name | Assay Type | EC50 (nM) |

| This compound | Indolylfuran | AhR Transactivation Assay | 123 - 160 |

Data sourced from a study identifying the compound as a novel AhR ligand.

Anticancer, Antimicrobial, and Anti-inflammatory Activity: Data on Related Compounds

Direct quantitative data (e.g., IC50 or MIC values) for the anticancer, antimicrobial, and anti-inflammatory activities of this compound are not extensively available in the public domain. However, the bioactivity of structurally related furan and indole derivatives suggests potential in these areas.

Table 2: Anticancer Activity of Representative Furan and Indole Derivatives

| Compound Class | Specific Derivative | Cancer Cell Line | IC50 (µM) |

| Furan-pyrazole hybrid | [3-(furan-2-yl) pyrazol-4-yl]chalcone | MCF7 | Not specified (high activity) |

| Furan-pyrazole hybrid | [3-(thiophen-2-yl)pyrazol-4-yl] chalcone | HepG2 | 26.6 µg/mL |

| Furan-pyrazole hybrid | [3-(thiophen-2-yl)pyrazol-4-yl] chalcone | A549 | 27.7 µg/mL |

These values are for related but structurally distinct compounds and should be considered indicative of the potential of the furan-indole scaffold.

Table 3: Antimicrobial Activity of Representative Furan Derivatives

| Compound Class | Specific Derivative | Test Organism | MIC (µg/mL) |

| Furan-containing triazoles | 5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol derivatives | Escherichia coli | Not specified (positive effect) |